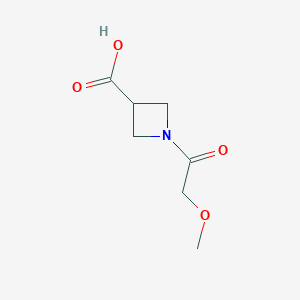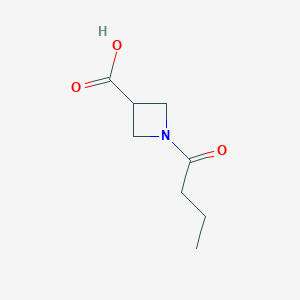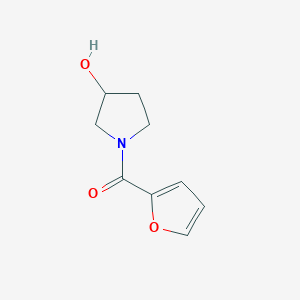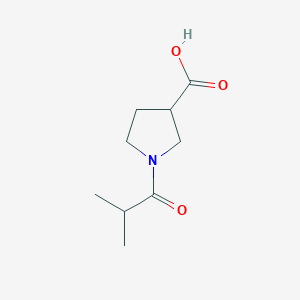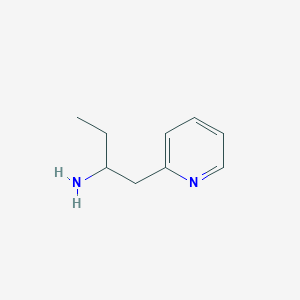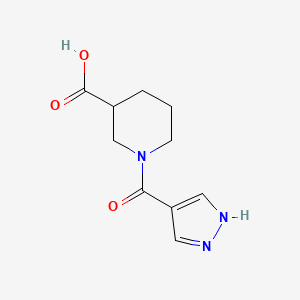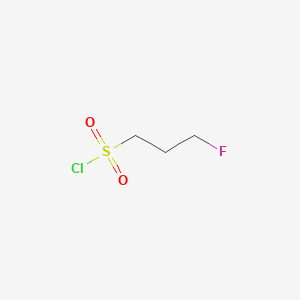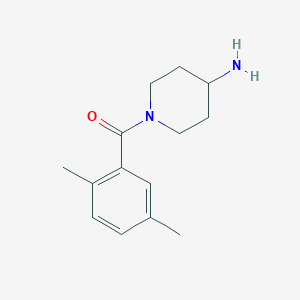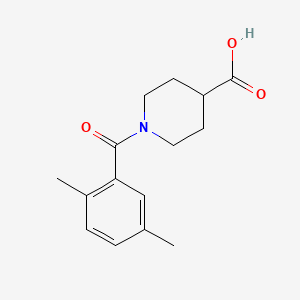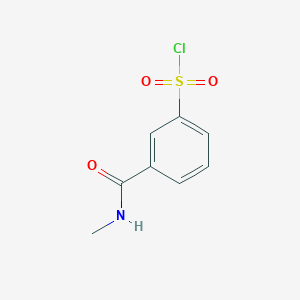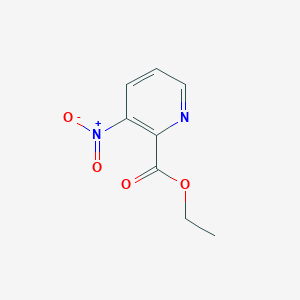
Ethyl 3-nitropyridine-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-nitropyridine-2-carboxylate is a chemical compound with the CAS Number: 229343-13-9 . Its molecular weight is 196.16 and its IUPAC name is ethyl 3-nitro-2-pyridinecarboxylate .
Synthesis Analysis
The synthesis of substituted pyridines with diverse functional groups has been reported . A ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans has been developed . The nitro group of methyl 3-nitropyridine-4-carboxylate has successfully been replaced by fluoride anion via nucleophilic aromatic substitution to give the 3-fluoro-pyridine-4-carboxylate .Molecular Structure Analysis
The InChI Code of Ethyl 3-nitropyridine-2-carboxylate is 1S/C8H8N2O4/c1-2-14-8(11)7-6(10(12)13)4-3-5-9-7/h3-5H,2H2,1H3 .Chemical Reactions Analysis
The study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans . The nitro group of methyl 3-nitropyridine-4-carboxylate has successfully been replaced by fluoride anion via nucleophilic aromatic substitution .科学的研究の応用
Organic Chemistry
Ethyl 3-nitropyridine-2-carboxylate is a chemical compound used in organic chemistry . It has a molecular weight of 196.16 .
Application
This compound is often used as a reagent in various chemical reactions .
Method of Application
The specific method of application can vary depending on the reaction. In general, it would be used in a controlled environment, following standard safety procedures for handling chemical reagents .
Results or Outcomes
The outcomes of using Ethyl 3-nitropyridine-2-carboxylate as a reagent can vary greatly depending on the specific reaction. It’s important to note that the results would be determined by conducting appropriate analytical methods after the reaction .
Synthesis of Fluorinated Compounds
Another application of Ethyl 3-nitropyridine-2-carboxylate is in the synthesis of fluorinated compounds .
Application
The nitro group of Ethyl 3-nitropyridine-2-carboxylate has been successfully replaced by a fluoride anion via nucleophilic aromatic substitution to give the 3-fluoro-pyridine-4-carboxylate .
Method of Application
This process involves a nucleophilic aromatic substitution reaction. The nitro group in the 3-nitro-4-carboxylate is replaced by a fluoride anion .
Results or Outcomes
The result of this reaction is the formation of a new compound, Methyl 3-fluoropyridine-4-carboxylate . This demonstrates the potential of Ethyl 3-nitropyridine-2-carboxylate in the synthesis of fluorinated compounds .
Synthesis of Fluorinated Compounds
Ethyl 3-nitropyridine-2-carboxylate can be used in the synthesis of fluorinated compounds .
Application
The nitro group of Ethyl 3-nitropyridine-2-carboxylate can be replaced by a fluoride anion via nucleophilic aromatic substitution to produce 3-fluoro-pyridine-4-carboxylate .
Method of Application
This process involves a nucleophilic aromatic substitution reaction. The nitro group in the 3-nitro-4-carboxylate is replaced by a fluoride anion .
Results or Outcomes
The result of this reaction is the formation of a new compound, Methyl 3-fluoropyridine-4-carboxylate . This demonstrates the potential of Ethyl 3-nitropyridine-2-carboxylate in the synthesis of fluorinated compounds .
Safety And Hazards
将来の方向性
The development of new and efficient methods for the preparation of fluoroorganic compounds has got increased attention in recent years . The introduction of a fluorine atom in a molecule does not result in a considerable change in the size or the shape of the compound . Therefore, future research may focus on the synthesis of fluorinated pyridines .
特性
IUPAC Name |
ethyl 3-nitropyridine-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O4/c1-2-14-8(11)7-6(10(12)13)4-3-5-9-7/h3-5H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBHCPBWFCRFRTR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC=N1)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90593259 |
Source


|
| Record name | Ethyl 3-nitropyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90593259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-nitropyridine-2-carboxylate | |
CAS RN |
229343-13-9 |
Source


|
| Record name | Ethyl 3-nitropyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90593259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

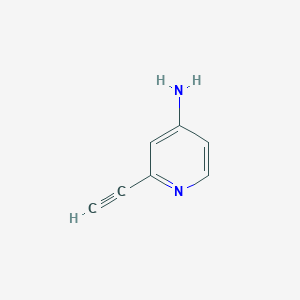
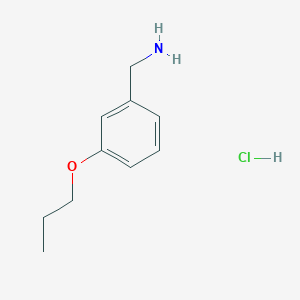
![Tert-butyl[3-(2-amino-5-chlorophenoxy)benzyl]carbamate](/img/structure/B1369794.png)
![Ethyl[4-(2-oxopyrrolidin-1-yl)phenyl]acetate](/img/structure/B1369795.png)
